molecular formula C17H17ClN6O3 B13448204 Eszopiclone-d8

Eszopiclone-d8

Cat. No.: B13448204
M. Wt: 396.9 g/mol
InChI Key: GBBSUAFBMRNDJC-KOYLLVOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eszopiclone-d8 is a deuterated form of eszopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. Eszopiclone is the active S-enantiomer of zopiclone and belongs to the cyclopyrrolone class of drugs. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of eszopiclone due to its stability and resistance to metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eszopiclone-d8 involves the incorporation of deuterium atoms into the eszopiclone molecule. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, followed by purification processes to ensure the high purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final compound.

Chemical Reactions Analysis

Types of Reactions

Eszopiclone-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation under acidic conditions can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Eszopiclone-d8

This compound is unique due to its deuterium content, which provides increased stability and resistance to metabolic degradation compared to its non-deuterated counterpart. This makes it particularly useful in pharmacokinetic and metabolic studies, as it allows for more accurate tracking and analysis of the compound’s behavior in the body .

Properties

Molecular Formula

C17H17ClN6O3

Molecular Weight

396.9 g/mol

IUPAC Name

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1/i6D2,7D2,8D2,9D2

InChI Key

GBBSUAFBMRNDJC-KOYLLVOKSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H]

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl

Origin of Product

United States

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